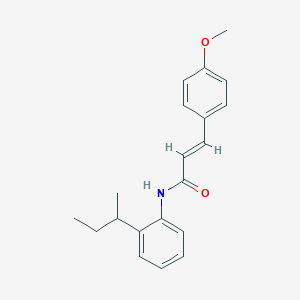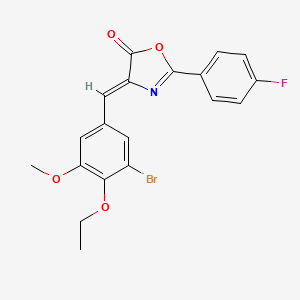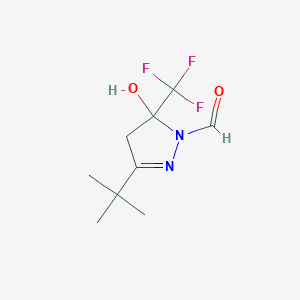
N-(2,4-difluorophenyl)-N'-mesitylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-N'-mesitylurea (DFMU) is a chemical compound that has gained significant attention in scientific research due to its unique properties. DFMU is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death processes.
作用機序
N-(2,4-difluorophenyl)-N'-mesitylurea acts as a competitive inhibitor of PARP by binding to the catalytic domain of the enzyme. PARP is involved in DNA repair processes such as base excision repair and single-strand break repair. Inhibition of PARP leads to the accumulation of DNA damage, which can trigger cell death pathways such as apoptosis and necrosis.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell death by activating the caspase pathway and inhibiting PARP activity. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-N'-mesitylurea has several advantages for lab experiments. It is a potent and selective inhibitor of PARP, making it a valuable tool for studying the role of PARP in DNA repair and cell death processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations. It is a small molecule that may not penetrate cell membranes effectively, limiting its potential use as a therapeutic agent. In addition, this compound may have off-target effects on other enzymes, which could complicate data interpretation.
将来の方向性
N-(2,4-difluorophenyl)-N'-mesitylurea has several potential future directions for research. One area of interest is the development of more potent and selective PARP inhibitors based on the this compound scaffold. Another area of interest is the use of this compound as a tool for studying the role of PARP in DNA repair and cell death processes. In addition, this compound may have potential as a therapeutic agent for neurodegenerative diseases, although more research is needed in this area. Overall, this compound is a promising compound that has the potential to make significant contributions to scientific research in the future.
合成法
N-(2,4-difluorophenyl)-N'-mesitylurea can be synthesized by reacting 2,4-difluoroaniline and mesityl isocyanate in the presence of a catalyst such as triethylamine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
科学的研究の応用
N-(2,4-difluorophenyl)-N'-mesitylurea has been extensively studied for its potential therapeutic applications in cancer treatment. PARP inhibitors such as this compound have been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to increased cell death. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-(2,4,6-trimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O/c1-9-6-10(2)15(11(3)7-9)20-16(21)19-14-5-4-12(17)8-13(14)18/h4-8H,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJYLQLLRZMHSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)

![(3S*,5R*)-1-(1-benzofuran-2-ylmethyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5323706.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5323734.png)
![3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
![4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B5323740.png)

![2-[2-(4-fluorophenyl)vinyl]-1-(4-methylbenzyl)-1H-benzimidazole](/img/structure/B5323751.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5323758.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5323760.png)
![3-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5323762.png)